Amino-2-oxo-1-pyrrolidineacetic acid
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Overview
Description
Amino-2-oxo-1-pyrrolidineacetic acid, also known as 2-oxo-1-pyrrolidinyl acetic acid, is a compound characterized by a five-membered pyrrolidine ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists due to its ability to explore pharmacophore space efficiently and its contribution to the stereochemistry of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino-2-oxo-1-pyrrolidineacetic acid can be synthesized through several methods. One common approach involves the reaction of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate followed by ammonia . Another method includes the cyclization of (S)-2-aminobutanamide with specific reagents . The reaction conditions typically involve the use of inert solvents such as benzene, toluene, dichloromethane, or acetonitrile, and temperatures ranging from -5°C to +100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Amino-2-oxo-1-pyrrolidineacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the carbonyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Amino-2-oxo-1-pyrrolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein structures.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of amino-2-oxo-1-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound’s effects are mediated through hydrogen bonding and other non-covalent interactions with active site amino acids .
Comparison with Similar Compounds
Amino-2-oxo-1-pyrrolidineacetic acid can be compared with other similar compounds, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique stereochemistry and functionalization of this compound contribute to its distinct properties and applications .
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10) |
InChI Key |
ZMCJOKMEFYSAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N)CC(=O)O |
Origin of Product |
United States |
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